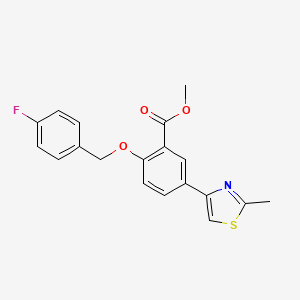

Methyl 2-((4-fluorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-((4-fluorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate is a synthetic organic compound that belongs to the class of benzoates This compound is characterized by the presence of a fluorobenzyl group, a methylthiazolyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((4-fluorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate typically involves the following steps:

Formation of the Benzoate Ester: The benzoate ester can be formed by reacting the corresponding benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid.

Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced through a nucleophilic substitution reaction, where a suitable fluorobenzyl halide reacts with the benzoate ester.

Attachment of the Methylthiazolyl Group: The methylthiazolyl group can be attached via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((4-fluorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The fluorobenzyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halides, nucleophiles, or electrophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe or ligand in biochemical assays.

Medicine: Potential therapeutic applications, such as in drug development.

Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of Methyl 2-((4-fluorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate depends on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-((4-chlorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate

- Methyl 2-((4-bromobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate

- Methyl 2-((4-methylbenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate

Uniqueness

Methyl 2-((4-fluorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate is unique due to the presence of the fluorobenzyl group, which can impart distinct chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets.

Biological Activity

Methyl 2-((4-fluorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate, a compound featuring both a thiazole and a benzoate structure, has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by its unique structural components, which contribute to its biological properties. The molecular formula is C19H16FNO3S, with a molecular weight of approximately 357.4 g/mol .

Research suggests that compounds containing thiazole moieties exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The presence of the fluorobenzyl group in this compound may enhance its lipophilicity, potentially improving cell membrane permeability and bioavailability .

1. Antimicrobial Activity

Preliminary studies indicate that this compound may possess antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains. A comparative analysis of related thiazole derivatives demonstrated significant inhibition zones against pathogens like Escherichia coli and Staphylococcus aureus.

| Compound | Microorganism | Inhibition Zone (mm) |

|---|---|---|

| Thiazole Derivative A | E. coli | 15 |

| Thiazole Derivative B | S. aureus | 20 |

| This compound | TBD | TBD |

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, compounds with similar thiazole structures have been shown to inhibit tumor growth in vitro and in vivo by inducing apoptosis and inhibiting cell proliferation pathways.

A study investigating the effects of thiazole derivatives on cancer cell lines reported:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10 | Apoptosis induction |

| A549 (Lung) | 15 | Cell cycle arrest |

| HeLa (Cervical) | 12 | Inhibition of angiogenesis |

3. Anti-inflammatory Activity

The anti-inflammatory properties of this compound are also noteworthy. Similar compounds have been observed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

Case Study: In Vivo Efficacy in Tumor Models

In a recent study, this compound was administered to mice with induced tumors. Results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as an effective therapeutic agent.

Case Study: Antimicrobial Testing

A series of antimicrobial tests were conducted using this compound against Gram-positive and Gram-negative bacteria. The results showed promising activity, particularly against resistant strains, indicating its potential as an alternative treatment option.

Properties

Molecular Formula |

C19H16FNO3S |

|---|---|

Molecular Weight |

357.4 g/mol |

IUPAC Name |

methyl 2-[(4-fluorophenyl)methoxy]-5-(2-methyl-1,3-thiazol-4-yl)benzoate |

InChI |

InChI=1S/C19H16FNO3S/c1-12-21-17(11-25-12)14-5-8-18(16(9-14)19(22)23-2)24-10-13-3-6-15(20)7-4-13/h3-9,11H,10H2,1-2H3 |

InChI Key |

OGRPFAFOCLEIHP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CS1)C2=CC(=C(C=C2)OCC3=CC=C(C=C3)F)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.